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Compound of Interest

Compound Name: D-Tyrosyl-D-proline

Cat. No.: B15210257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the

dipeptide D-Tyrosyl-D-proline, a molecule of interest in various fields of biochemical and

pharmaceutical research. The unique structural features conferred by the D-amino acid

configuration can significantly influence its biological activity and metabolic stability.

Understanding its precise structure and properties through spectroscopic methods is therefore

crucial. This document outlines the expected data from Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS), details the experimental protocols for these analyses, and

presents visual workflows and fragmentation pathways to aid in the interpretation of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. For D-Tyrosyl-D-proline, ¹H and ¹³C NMR provide information on the chemical

environment of each atom, allowing for the confirmation of its covalent structure and

stereochemistry.

Predicted ¹H NMR Data
The following table summarizes the predicted proton chemical shifts (δ) for D-Tyrosyl-D-
proline in D₂O. These values are based on typical chemical shifts for amino acid residues in

peptides and predicted data for tyrosyl-proline. Actual experimental values may vary depending

on the solvent, pH, and temperature.
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Proton Abbreviation

Predicted

Chemical Shift

(ppm)

Multiplicity Notes

Tyrosine α-H Tyr α-H ~ 4.0 - 4.2
Doublet of

Doublets (dd)

Coupling to β-

protons.

Tyrosine β-H Tyr β-H ~ 2.9 - 3.1 Multiplet (m)

Diastereotopic

protons, complex

splitting.

Tyrosine

Aromatic H
Tyr Ar-H ~ 6.8 (d), 7.1 (d) Doublets (d)

Ortho and meta

to the hydroxyl

group.

Proline α-H Pro α-H ~ 4.2 - 4.4
Doublet of

Doublets (dd)

Coupling to β-

protons.

Proline β-H Pro β-H ~ 1.9 - 2.1 Multiplet (m)

Proline γ-H Pro γ-H ~ 1.8 - 2.0 Multiplet (m)

Proline δ-H Pro δ-H ~ 3.5 - 3.7 Multiplet (m)

Predicted ¹³C NMR Data
The table below outlines the predicted carbon chemical shifts for D-Tyrosyl-D-proline in D₂O.

These predictions are based on known values for tyrosine and proline residues in peptides.[1]

[2]
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Carbon Abbreviation
Predicted Chemical Shift

(ppm)

Tyrosine Carbonyl Tyr C=O ~ 172 - 175

Tyrosine α-C Tyr Cα ~ 55 - 57

Tyrosine β-C Tyr Cβ ~ 37 - 39

Tyrosine Aromatic C1 Tyr C1 ~ 128 - 130

Tyrosine Aromatic C2,6 Tyr C2,6 ~ 130 - 132

Tyrosine Aromatic C3,5 Tyr C3,5 ~ 115 - 117

Tyrosine Aromatic C4 Tyr C4 ~ 155 - 157

Proline Carbonyl Pro C=O ~ 175 - 178

Proline α-C Pro Cα ~ 60 - 62

Proline β-C Pro Cβ ~ 30 - 32

Proline γ-C Pro Cγ ~ 25 - 27

Proline δ-C Pro Cδ ~ 47 - 49

Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and

elemental composition of a compound, as well as for obtaining structural information through

fragmentation analysis.

Expected Mass Spectrometry Data
For D-Tyrosyl-D-proline (C₁₄H₁₈N₂O₄), the expected monoisotopic mass is 278.1266 g/mol .

The table below lists the expected m/z values for the molecular ion and major fragments.
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Ion Formula Expected m/z Notes

[M+H]⁺ C₁₄H₁₉N₂O₄⁺ 279.1339
Protonated molecular

ion.

[M+Na]⁺ C₁₄H₁₈N₂O₄Na⁺ 301.1159 Sodiated adduct.

b₂ ion C₁₄H₁₇N₂O₃⁺ 261.1234
Loss of H₂O from the

C-terminus.

y₁ ion C₅H₈NO₂⁺ 114.0550 Proline immonium ion.

Tyr immonium ion C₉H₁₀NO⁺ 136.0757
Tyrosine immonium

ion.

Experimental Protocols
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of a dipeptide like D-Tyrosyl-D-proline is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.5-0.7 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility

of the sample and the desired information. For exchangeable protons, a non-protic solvent

like DMSO-d₆ should be used.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate temperature for the experiment (e.g., 298 K).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process and reference the spectrum similarly to the ¹H spectrum.

2D NMR (Optional but Recommended):

Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-

proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate

protons with their directly attached carbons. These experiments are invaluable for

unambiguous peak assignments.

Mass Spectrometry Protocol
A general protocol for the mass spectrometric analysis of D-Tyrosyl-D-proline is as follows:

Sample Preparation:

Dissolve the dipeptide in a suitable solvent, typically a mixture of water and an organic

solvent like acetonitrile or methanol, to a concentration of approximately 1-10 µM.

An acid, such as formic acid (0.1%), is often added to promote protonation in positive ion

mode.

Instrumentation:

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole,

time-of-flight (TOF), or Orbitrap).
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Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass

accuracy.

MS Acquisition (Full Scan):

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) to

identify the protonated molecular ion [M+H]⁺ and other adducts.

MS/MS Acquisition (Fragmentation):

Select the [M+H]⁺ ion of D-Tyrosyl-D-proline as the precursor ion.

Perform collision-induced dissociation (CID) or higher-energy collisional dissociation

(HCD) to fragment the precursor ion.

Acquire the tandem mass (MS/MS) spectrum of the fragment ions.

Analyze the fragmentation pattern to confirm the amino acid sequence and identify

characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

dipeptide.
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Caption: General workflow for the spectroscopic analysis of a dipeptide.

Mass Spectrometry Fragmentation Pathway
The diagram below illustrates the predicted fragmentation pathway of protonated D-Tyrosyl-D-
proline in a tandem mass spectrometer.
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Caption: Predicted MS/MS fragmentation of D-Tyrosyl-D-proline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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